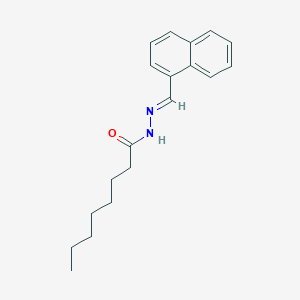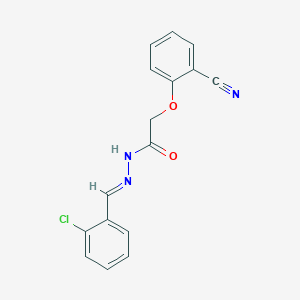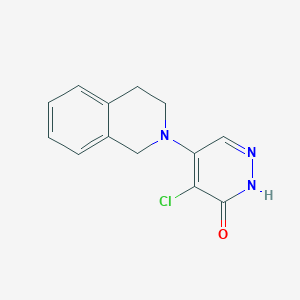![molecular formula C12H14N2O4 B5602101 methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B5602101.png)
methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate's synthesis involves multiple steps, starting from basic chemical precursors to the final compound. A noteworthy synthesis involves starting from L-aspartic acid, undergoing selective methylation, Boc-protection, acylation, reduction, and finally oxidation to yield the desired product with an overall yield of about 41% (Zhang Xingxian, 2012).
Molecular Structure Analysis
The molecular structure has been extensively studied using various spectroscopic and crystallographic techniques. The FT-IR, (1)H NMR, and X-ray diffraction studies confirm the structure of the compound. The crystal structure analysis shows the geometrical parameters and the stability of the molecule, which is influenced by hyper-conjugative interactions and charge delocalization. The HOMO and LUMO analysis indicates charge transfer within the molecule, and molecular electrostatic potential maps have been generated to visualize this aspect (Rahul Raju et al., 2015).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, demonstrating its reactivity and versatility. For instance, its derivatives have been shown to inhibit Placenta growth factor (PIGF-1), suggesting potential biological activities. The compound's reactivity has been further explored through molecular docking and vibrational, structural, and electronic studies, highlighting its potential in nonlinear optical materials and pharmaceuticals (K. Vanasundari et al., 2018).
Physical Properties Analysis
The compound's physical properties, such as melting point, solubility, and thermal stability, have been investigated using techniques like TGA and DTA. These studies have helped in understanding the material's behavior under various conditions and its applicability in different domains. For example, the thermal analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid provides insights into its stability and decomposition temperature, crucial for its handling and storage (P. Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, have been analyzed through computational and experimental approaches. Studies involving FT-IR and FT-Raman spectroscopy, combined with DFT calculations, offer detailed insights into the vibrational modes, molecular interactions, and potential energy distributions within the molecule. These analyses provide a deep understanding of the compound's chemical behavior, facilitating its application in targeted research areas (S. Mary et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Methyl 4-{[3-(aminocarbonyl)phenyl]amino}-4-oxobutanoate derivatives have been synthesized and evaluated for their biological activities. For instance, the compound methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate was identified to possess potential inhibitory activity against DNA gyrase-ATPase, suggesting its utility in addressing bacterial resistance through the inhibition of DNA replication (Yurttaş, Evren, & Özkay, 2022).
Spectroscopic and Structural Investigations
Spectroscopic methods alongside theoretical calculations have been employed to investigate the structural, electronic, and optical properties of similar compounds. For example, studies involving 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid have shed light on its nonlinear optical properties and potential for biological activity, providing insights into its pharmacological significance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Molecular Docking Studies
Molecular docking studies have elucidated the interaction mechanisms of these compounds with biological targets, reinforcing their potential in drug design and development. Such studies reveal the inhibitory capacity of these compounds against critical enzymes or proteins, guiding the development of new therapeutic agents (Sheena Mary et al., 2017).
Synthetic Methodologies
Innovative synthetic methodologies for creating this compound and its derivatives have been developed. These methods emphasize the importance of this compound and its derivatives in synthesizing biologically active molecules. Techniques involving selective methylation, protection, acylation, and reduction steps highlight the compound's role as an intermediate in the synthesis of pharmaceuticals (Zhang Xingxian, 2012).
Chemical and Biological Properties
Investigations into the chemical and biological properties of this compound derivatives contribute to our understanding of their mechanisms of action, therapeutic potential, and chemical behavior in biological systems. This includes studies on their antioxidative properties, interaction with cellular components, and potential as intermediates in chemical syntheses (Naveen et al., 2021).
Propiedades
IUPAC Name |
methyl 4-(3-carbamoylanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-11(16)6-5-10(15)14-9-4-2-3-8(7-9)12(13)17/h2-4,7H,5-6H2,1H3,(H2,13,17)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFNFCHCYRRKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5602030.png)
![5-fluoro-2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole](/img/structure/B5602038.png)
![(4-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5602046.png)
![2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5602061.png)

![4-[5-(2-aminophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5602077.png)


![6-{[4-(2-thienylmethyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5602089.png)
![N'-{[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B5602091.png)



![4-(4-morpholinyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5602129.png)